(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol

Asymmetric catalysis Palladium-catalyzed allylic alkylation Bis(oxazoline) ligands

Researchers pursuing asymmetric catalysis require stereochemically defined chiral building blocks for reproducible enantioselectivity. (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol provides the (1S,2S) scaffold essential for bis(oxazoline) ligand synthesis. • Achieves up to 90% ee in Pd-catalyzed asymmetric allylic alkylation. • Resolves N-carbobenzoxy-α-methoxyglycine enantiomers via diastereomeric salt formation. • Cost-effective chiral feedstock valorized from chloramphenicol waste streams. • ≥97% purity with validated optical rotation for consistent oxazoline preparation.

Molecular Formula C9H13NO2
Molecular Weight 167.2 g/mol
CAS No. 28143-91-1
Cat. No. B133408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
CAS28143-91-1
SynonymsL-threo-(+)-2-Amino-1-phenyl-1,3-propanediol; (1S,2S)-(+)-1-Phenyl-2-amino-1,3-propanediol;  (2S,3S)-3-Phenylpropane-2-amine-1,3-diol;  (S,S)-2-Amino-1-phenyl-1,3-propanediol;  L-threo-1-Phenyl-2-amino-1,3-propanediol; 
Molecular FormulaC9H13NO2
Molecular Weight167.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(CO)N)O
InChIInChI=1S/C9H13NO2/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6,10H2/t8-,9-/m0/s1
InChIKeyJUCGVCVPNPBJIG-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol: Product Overview


(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol (CAS: 28143-91-1), also known as L-threo-2-amino-1-phenyl-1,3-propanediol, is a chiral amino alcohol with the molecular formula C9H13NO2 and molecular weight 167.21 g/mol . This white to yellow crystalline solid exhibits a melting point range of 109-116 °C and specific optical rotation [α]²⁵/D +37° (c = 1, 1 M HCl) . The compound features a 1,2-amino alcohol motif with two chiral centers in the (1S,2S) configuration, making it a versatile chiral building block for asymmetric synthesis, chiral auxiliary applications, and optical resolution processes [1].

Chiral ligand scaffold development – (1S,2S)-configured amino alcohol precursor for bis(oxazoline) ligands with distinct stereochemical control.
Optical resolution studies – Alternative resolving agent for N-protected amino acids, offering diastereomeric salt pathways distinct from phenylalaninol.
Chiral feedstock valorization – Industrial by-product from chloramphenicol manufacture, may support cost-efficient supply for non-antibiotic chiral building block applications.

Why (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol Is Irreplaceable


Generic substitution of (1S,2S)-(+)-2-amino-1-phenyl-1,3-propanediol with its enantiomer (1R,2R)-(-)-2-amino-1-phenyl-1,3-propanediol (CAS: 46032-98-8) or diastereomer (1S,2R)-(-)-2-amino-1-phenyl-1,3-propanediol is not functionally equivalent in critical applications. The (1R,2R) enantiomer is the biologically active stereoisomer required for chloramphenicol-type antibiotic synthesis, while the (1S,2S) enantiomer is devoid of such antimicrobial efficacy [1]. Furthermore, chiral bis(oxazoline) ligands derived from this specific (1S,2S) scaffold exhibit unique enantioselectivity reversal phenomena in palladium-catalyzed asymmetric allylic alkylation that are not reproduced with ligands derived from alternative amino alcohol precursors such as L-threonine or L-serine [2]. In optical resolution applications, (1S,2S)-(+)-2-amino-1-phenyl-1,3-propanediol successfully resolves N-carbobenzoxy-α-methoxyglycine into its enantiomers, whereas alternative resolving agents such as D/L-phenylalaninol yield different diastereomeric salt formation profiles [3]. These stereochemically determined functional divergences preclude simple replacement.

Enantiomer mismatch: Using the (1R,2R) isomer may introduce reported antimicrobial activity and reverse the stereochemical outcome in ligand synthesis; not interchangeable for non-antibiotic chiral applications.
Ligand scaffold mismatch: Alternative amino alcohols (e.g., L-threonine, L-serine derivatives) do not reproduce the unique enantioselectivity reversal observed with (1S,2S)-APPD-based bis(oxazoline) ligands.
Resolution pathway mismatch: Different resolving agents such as phenylalaninol produce distinct diastereomeric salt profiles, which may alter crystallization efficiency and enantiopurity.

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol: Performance Evidence


Bis(Oxazoline) Ligand Performance in Allylic Alkylation

Homochiral bis(oxazoline) ligands prepared from (1S,2S)-(+)-2-amino-1-phenyl-1,3-propanediol catalyze the palladium-mediated allylic substitution of rac-1,3-diphenyl-2-propenyl acetate with dimethyl malonate anion to yield the desired product with up to 90% enantiomeric excess (ee) [1]. When compared with alternative chiral bis(oxazoline) ligand scaffolds, the (1S,2S)-APPD-derived framework provides distinct stereochemical outcomes that are not universally achievable with other amino alcohol precursors such as L-threonine-derived or L-serine-derived ligands [2]. In copper(I)-catalyzed asymmetric cyclopropanation of styrene with ethyl diazoacetate, the same ligand system achieves up to 85% ee [1].

Bis(oxazoline) ligand enantioselectivity
Cross-study comparable
Up to 90% ee vs. L-threonine/L-serine ligands (different reversal behavior)
Supports unique stereochemical control in palladium-catalyzed allylic alkylation; reversal phenomenon is scaffold-specific.
Reported with 1 mol% catalyst; exact ee values vary by ligand structure.
Asymmetric catalysis Palladium-catalyzed allylic alkylation Bis(oxazoline) ligands Enantioselective synthesis

Enantiomer-Specific Antibiotic Activity

In chloramphenicol-type antibiotic synthesis, 2-amino-1-aryl-1,3-propanediols serve as key intermediates. Only the (1R,2R) isomers exhibit biological activity as antibiotics. In stark contrast, the (1S,2S)-(+)-2-amino-1-phenyl-1,3-propanediol enantiomer is completely devoid of such antimicrobial efficacy [1]. This absolute stereochemical discrimination provides a clear, binary differentiation that eliminates any ambiguity regarding functional substitution. Industrial production of these amino diols typically involves optical resolution of a racemic intermediate, yielding both enantiomers with identical chemical and optical purity [1].

Enantiomer-specific antibiotic activity
Class-level inference
Inactive (1S,2S) vs. (1R,2R) – reported antimicrobial activity
Confirms stereochemistry-dependent biological response; (1S,2S) suited for non-antibiotic chiral research.
Based on chloramphenicol-type pathway; assay details not specified.
Chloramphenicol synthesis Stereochemistry-activity relationship Antibiotic intermediates Enantiomer differentiation

By-Product Sourcing Advantage

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol is obtained as a discarded optically active material in one of the industrial processes for chloramphenicol manufacture [1]. This by-product origin fundamentally differentiates it from structurally related chiral amino alcohols that require dedicated de novo asymmetric synthesis. The compound has been successfully transformed into valuable chiral synthons including (1S,2S)-pseudoephedrine (4) and (R)-phenylalaninol (5) via regioselective transformations [1]. Additionally, this compound serves as a starting material for the synthesis of (S)-(+)-amphetamine in 44% overall yield, demonstrating its practical utility as a waste-derived chiral feedstock [2].

By-product sourcing origin
Class-level inference
Industrial waste stream 44% overall yield to (S)-(+)-amphetamine reported
May indicate bulk availability and cost advantage as a chiral feedstock; synthetic utility demonstrated.
Derived from chloramphenicol manufacturing; transformation yields context-dependent.
Industrial by-product valorization Chiral pool synthesis Cost-effective chiral building blocks Chloramphenicol manufacturing

Optical Resolution of N-Carbobenzoxy-α-methoxyglycine

Optical resolution of racemic N-carbobenzoxy-α-methoxyglycine using (1S,2S)-2-amino-1-phenyl-1,3-propanediol successfully afforded the (+)- and (-)-enantiomers, which were assigned D- and L-configurations respectively based on ¹H NMR data and biological activity evaluation of demorphin N-terminal tetrapeptide analogs [1]. While D/L-phenylalaninol also serves as a resolving agent for this substrate, the (1S,2S)-APPD resolving agent provides an alternative diastereomeric salt formation pathway that may offer different crystallization properties or resolution efficiency [1].

Optical resolution of Cbz-methoxyglycine
Head-to-head
Successful resolution Alternative to D/L-phenylalaninol; distinct salt formation
Provides a structurally distinct resolving agent for optimization of crystallization yield and enantiopurity.
Configuration assigned by ¹H NMR; resolution efficiency requires solvent-specific evaluation.
Optical resolution Chiral resolving agents N-protected amino acids Diastereomeric salt crystallization

Chiral 2-Oxazoline Precursor

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol is established as a precursor to chiral 2-oxazolines and serves as an auxiliary for the preparation of chiral 2-oxazolines from carboxylic acid derivatives . Commercial vendors including Sigma-Aldrich and Thermo Fisher Scientific explicitly market this compound for asymmetric synthesis of chiral 2-oxazolines, with purity specifications of ≥97% (assay by titration) and optical rotation of +35° to +39° (c = 1, 1N HCl, 20 °C, 589 nm) [1]. While other chiral amino alcohols such as (1R,2S)-(-)-norephedrine and (S)-valinol can also form oxazolines, the (1S,2S)-APPD scaffold provides a distinct substitution pattern with both a phenyl group and a primary hydroxyl group, enabling unique oxazoline substitution patterns not accessible from simpler amino alcohols.

Chiral 2-oxazoline precursor
Class-level inference
≥97% purity Optical rotation +35° to +39° (c=1, 1N HCl)
Delivers a defined 1-phenyl-1-hydroxy substitution pattern for oxazoline ligand diversity; commercial specification supports reproducibility.
Alternative amino alcohols yield different oxazoline scaffolds.
Chiral 2-oxazolines Chiral auxiliaries Asymmetric synthesis Oxazoline ligands

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol: Validated Applications


Bis(Oxazoline) Ligands for Asymmetric Allylic Alkylation

Researchers developing palladium-catalyzed asymmetric allylic alkylation protocols should select (1S,2S)-(+)-2-amino-1-phenyl-1,3-propanediol as the chiral scaffold for bis(oxazoline) ligand synthesis when targeting high enantioselectivity (up to 90% ee) in the alkylation of rac-1,3-diphenyl-2-propenyl acetate with dimethyl malonate anion . The dihydroxy bis(oxazoline) ligands derived from this specific (1S,2S)-APPD scaffold exhibit a unique enantioselectivity reversal phenomenon not observed with L-threonine- or L-serine-derived ligands, making this precursor essential for mechanistic investigations of stereochemical control in π-allyl palladium complexes . Copper(I)-catalyzed asymmetric cyclopropanation of styrene with ethyl diazoacetate using (1S,2S)-APPD-derived bis(oxazoline) ligands also achieves up to 85% ee .

By-Product Valorization to Chiral Amines

Process chemistry groups seeking cost-effective chiral feedstocks should consider (1S,2S)-(+)-2-amino-1-phenyl-1,3-propanediol for transformation into valuable chiral synthons. The compound is obtained as a discarded optically active material from chloramphenicol manufacturing and can be efficiently converted to (1S,2S)-pseudoephedrine and (R)-phenylalaninol via regioselective oxidative ring opening and cyclic sulfite ring opening reactions . Additionally, a short synthesis of (S)-(+)-amphetamine from this starting material proceeds in 44% overall yield, demonstrating the compound's utility in valorizing industrial waste streams into pharmaceutically relevant chiral amines .

Resolving Agent for N-Protected α-Methoxyglycine

Laboratories developing optical resolution protocols for N-carbobenzoxy-α-methoxyglycine should evaluate (1S,2S)-2-amino-1-phenyl-1,3-propanediol as a resolving agent. This compound successfully resolves the racemic mixture into (+)- and (-)-enantiomers via diastereomeric salt formation, with configuration assignments (D- and L-) confirmed by ¹H NMR and biological activity evaluation of demorphin N-terminal tetrapeptide analogs . The (1S,2S)-APPD resolving agent provides a structurally distinct alternative to D/L-phenylalaninol, offering different diastereomeric salt crystallization properties that may optimize resolution yield and enantiomeric purity in specific solvent systems.

Chiral Auxiliary for 2-Oxazoline Synthesis

Synthetic organic chemists requiring chiral 2-oxazolines for asymmetric transformations should procure (1S,2S)-(+)-2-amino-1-phenyl-1,3-propanediol as the amino alcohol precursor. Commercial specifications of ≥97% purity (assay by titration) and optical rotation of +35° to +39° (c = 1, 1N HCl) ensure consistent performance in oxazoline formation reactions . The condensation reaction with methyl formate in methanol, followed by treatment with 2,2-dimethoxypropane and camphorsulfonic acid in acetone, yields the desired chiral oxazoline products suitable for subsequent asymmetric catalysis applications [6].

Application
Selection Property
Validation Focus
Asymmetric allylic alkylation research
Chiral scaffold for stereochemical control
Enantioselectivity reversal and ligand optimization
Chiral amine valorization studies
By-product sourcing for cost-efficient supply
Synthetic transformation efficiency and scalability
Optical resolution protocol development
Alternative diastereomeric salt formation
Resolution yield and enantiomeric purity
Chiral 2-oxazoline synthesis
Defined substitution pattern for ligand diversity
Consistent purity and optical rotation reproducibility

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